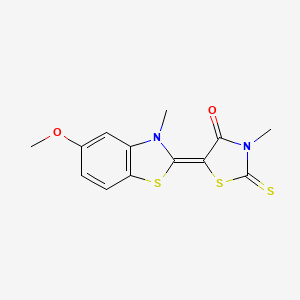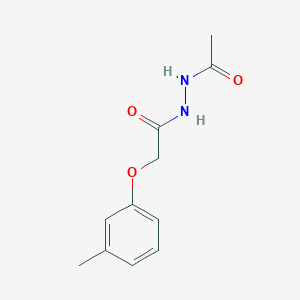![molecular formula C17H15ClF3NO2 B11689237 2-(4-chloro-2-methylphenoxy)-N-[2-(trifluoromethyl)phenyl]propanamide](/img/structure/B11689237.png)
2-(4-chloro-2-methylphenoxy)-N-[2-(trifluoromethyl)phenyl]propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-chloro-2-methylphenoxy)-N-[2-(trifluoromethyl)phenyl]propanamide is an organic compound that belongs to the class of amides This compound is characterized by the presence of a phenoxy group substituted with chlorine and methyl groups, and a trifluoromethyl-substituted phenyl group attached to a propanamide backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chloro-2-methylphenoxy)-N-[2-(trifluoromethyl)phenyl]propanamide typically involves the following steps:
Formation of the Phenoxy Intermediate: The initial step involves the reaction of 4-chloro-2-methylphenol with an appropriate halogenating agent to form the corresponding halide.
Nucleophilic Substitution: The halide intermediate undergoes nucleophilic substitution with 2-(trifluoromethyl)aniline to form the desired amide linkage.
Amidation: The final step involves the amidation reaction where the intermediate is treated with propanoyl chloride under suitable conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
2-(4-chloro-2-methylphenoxy)-N-[2-(trifluoromethyl)phenyl]propanamide can undergo various chemical reactions, including:
Oxidation: The phenoxy group can be oxidized to form quinone derivatives.
Reduction: The amide group can be reduced to form corresponding amines.
Substitution: The chlorine atom on the phenoxy group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amines.
Substitution: Substituted phenoxy derivatives.
Aplicaciones Científicas De Investigación
2-(4-chloro-2-methylphenoxy)-N-[2-(trifluoromethyl)phenyl]propanamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-(4-chloro-2-methylphenoxy)-N-[2-(trifluoromethyl)phenyl]propanamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to the desired biological effect. The exact pathways and targets can vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
2-(4-chloro-2-methylphenoxy)-N-phenylpropanamide: Lacks the trifluoromethyl group, which may affect its reactivity and biological activity.
2-(4-chlorophenoxy)-N-[2-(trifluoromethyl)phenyl]propanamide: Lacks the methyl group on the phenoxy ring, potentially altering its chemical properties.
Uniqueness
2-(4-chloro-2-methylphenoxy)-N-[2-(trifluoromethyl)phenyl]propanamide is unique due to the presence of both chlorine and trifluoromethyl groups, which can significantly influence its chemical reactivity and biological activity. The combination of these substituents provides a distinct profile that can be advantageous in various applications.
Propiedades
Fórmula molecular |
C17H15ClF3NO2 |
|---|---|
Peso molecular |
357.8 g/mol |
Nombre IUPAC |
2-(4-chloro-2-methylphenoxy)-N-[2-(trifluoromethyl)phenyl]propanamide |
InChI |
InChI=1S/C17H15ClF3NO2/c1-10-9-12(18)7-8-15(10)24-11(2)16(23)22-14-6-4-3-5-13(14)17(19,20)21/h3-9,11H,1-2H3,(H,22,23) |
Clave InChI |
NYEUXEWXWIOAAX-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=CC(=C1)Cl)OC(C)C(=O)NC2=CC=CC=C2C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-(4-chlorophenyl)-N'-[(E)-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11689156.png)
![5-(Adamantan-1-YL)-1-{4-[(1E)-1-[2-(4-nitrophenyl)hydrazin-1-ylidene]ethyl]phenyl}-1H-1,2,3-triazole](/img/structure/B11689159.png)
![2-(4-chloro-3-methylphenoxy)-N'-[(E)-furan-2-ylmethylidene]acetohydrazide](/img/structure/B11689170.png)
![(5Z)-5-{4-[(4-chlorobenzyl)oxy]-3-ethoxybenzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11689181.png)
![3-methyl-N'-[(E)-{5-[3-(trifluoromethyl)phenyl]furan-2-yl}methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11689192.png)
![N'-[2-(4-chlorophenoxy)acetyl]-3-phenoxypropanehydrazide](/img/structure/B11689197.png)
![methyl 4-[(E)-(3-{[(3,4-dichlorophenyl)amino]methyl}-2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]benzoate](/img/structure/B11689203.png)

![N'-[(E)-(3-nitrophenyl)methylidene]-2-phenylacetohydrazide](/img/structure/B11689213.png)
![2,2-dimethyl-5-[4-(4-methylpiperazin-1-yl)-3-nitrophenyl]-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one](/img/structure/B11689220.png)
![(3E)-1-(3-chlorophenyl)-3-{[5-(4-nitrophenyl)furan-2-yl]methylidene}-5-phenyl-1,3-dihydro-2H-pyrrol-2-one](/img/structure/B11689221.png)

![5-bromo-N'-[(3Z)-5-nitro-2-oxo-1,2-dihydro-3H-indol-3-ylidene]pyridine-3-carbohydrazide](/img/structure/B11689231.png)
![2-(1,3-benzothiazol-2-ylsulfanyl)-N'-[(E)-(2,3,4-trimethoxyphenyl)methylidene]acetohydrazide](/img/structure/B11689233.png)
